molecular formula C10H18Cl2N4O2 B2929249 1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride CAS No. 2171989-74-3

1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride

Cat. No.: B2929249
CAS No.: 2171989-74-3
M. Wt: 297.18
InChI Key: BEIUENROTZGJAO-UHFFFAOYSA-N
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Description

1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a piperazine moiety, and a carboxylic acid group, making it a versatile intermediate for synthesizing other compounds.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-1H-pyrazole-4-carboxylic acid as the starting material.

  • Reaction Steps:

    • Alkylation: The carboxylic acid group is activated and reacted with piperazine to introduce the piperazine moiety.

    • Formation of Dihydrochloride: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

  • Industrial Production Methods:

    • Batch Process: The synthesis can be carried out in a batch process, where each step is performed sequentially in a controlled environment.

    • Purification: The final product is purified using crystallization or other suitable methods to ensure high purity.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

  • Biology: It can be used in biological studies to investigate the effects of piperazine derivatives on biological systems.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.

    • Reduction: Reduction reactions can be performed on the pyrazole ring or the piperazine moiety.

    • Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the piperazine ring.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

  • Major Products Formed:

    • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

    • Reduction Products: Alcohols and amines.

    • Substitution Products: Derivatives with different substituents on the pyrazole or piperazine rings.

Mechanism of Action

The mechanism by which 1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 1-Methyl-5-(piperazin-1-ylmethyl)indoline: Similar structure but with an indoline ring instead of a pyrazole ring.

  • 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one: Contains a chromen-2-one ring system.

  • Uniqueness: The presence of the pyrazole ring and carboxylic acid group in 1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride distinguishes it from other piperazine derivatives, providing unique chemical and biological properties.

  • This compound's versatility and potential applications make it a valuable subject for further research and development

    Properties

    IUPAC Name

    1-methyl-5-(piperazin-1-ylmethyl)pyrazole-4-carboxylic acid;dihydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H16N4O2.2ClH/c1-13-9(8(6-12-13)10(15)16)7-14-4-2-11-3-5-14;;/h6,11H,2-5,7H2,1H3,(H,15,16);2*1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BEIUENROTZGJAO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=C(C=N1)C(=O)O)CN2CCNCC2.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H18Cl2N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    297.18 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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